2-Mpitc-dmaah
Description
Its nomenclature implies a mercapto-isopropyl thioamide core ("Mpitc") linked to a dimethylaminoacetamide ("dmaah") group, which may confer solubility and reactivity properties critical for biological or industrial applications .
Properties
CAS No. |
158530-54-2 |
|---|---|
Molecular Formula |
C16H18N6OS |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-(dimethylamino)-N-[(E)-(2-methyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H18N6OS/c1-11-20-22-13(9-17-19-14(23)10-21(2)3)15(18-16(22)24-11)12-7-5-4-6-8-12/h4-9H,10H2,1-3H3,(H,19,23)/b17-9+ |
InChI Key |
QGKITBWLSTXXAO-RQZCQDPDSA-N |
SMILES |
CC1=NN2C(=C(N=C2S1)C3=CC=CC=C3)C=NNC(=O)CN(C)C |
Isomeric SMILES |
CC1=NN2C(=C(N=C2S1)C3=CC=CC=C3)/C=N/NC(=O)CN(C)C |
Canonical SMILES |
CC1=NN2C(=C(N=C2S1)C3=CC=CC=C3)C=NNC(=O)CN(C)C |
Synonyms |
2-methyl-6-phenylimidazo(2,1-b)-1,3,4-thiadiazole-5-carboxaldehyde dimethylaminoacetohydrazone 2-MPITC-DMAAH |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: 2-((3-((2-((3-aminopropyl)amino)ethyl)amino)propyl)amino)-N-... acetamide tetrahydrochloride (Compound 1)
- Structural Similarities: Both compounds feature dimethylamino and aminopropyl groups, which enhance solubility in polar solvents and enable interactions with biological macromolecules .
- Synthesis : Compound 1 is synthesized via multi-step amidation and alkylation, similar to methods likely used for 2-Mpitc-dmaah , as evidenced by the use of DMSO-d6 in NMR characterization .
- Physical Properties: Property Compound 1 Inferred for this compound Melting Point (°C) Not reported Likely >150°C (stable) Solubility DMSO, Water Polar solvents
Functional Analog: 2-(Dimethylamino)ethoxy Ethanol (DMAEE)
- Functional Similarities: DMAEE shares a dimethylamino group, enabling pH-dependent solubility and applications as a surfactant or drug delivery agent.
- Biological Activity : DMAEE interacts with proteins and membranes, suggesting This compound may similarly modulate biological pathways .
- Safety Profile: Parameter DMAEE this compound (Inferred) Toxicity Low (non-carcinogenic) Pending further studies Environmental Impact Biodegradable Likely stable in water
Analytical and Regulatory Considerations
Analytical Methods :
- NMR and MS techniques (as in ) are critical for structural validation. For example, Compound 1’s ¹H NMR (δ 1.2–3.5 ppm for alkyl chains) and ¹³C NMR (δ 40–60 ppm for amine carbons) provide benchmarks for This compound characterization .
- emphasizes rigorous error analysis (e.g., significant figures in tables), ensuring reproducibility in comparative studies .
- Regulatory Assessment: Per , similarity assessments require comparing "quality, non-clinical, and clinical PK/PD data." For this compound, deviations in solubility or reactivity from analogs like DMAEE must be quantified to evaluate therapeutic equivalence .
Data Tables
Table 1: Spectroscopic Comparison
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|
| Compound 1 | 1.2–3.5 (alkyl) | 40–60 (amine) | 789.3 [M+H]⁺ |
| DMAEE | 2.2 (N-CH₃), 3.4 (O-CH₂) | 45 (N-CH₃), 70 (O-CH₂) | 118.1 [M+H]⁺ |
Table 2: Functional Properties
| Property | Compound 1 | DMAEE |
|---|---|---|
| Application | Drug discovery | Surfactant, Neuroactive |
| Stability | High (decomposes >200°C) | Moderate (hygroscopic) |
Research Findings and Limitations
- Key Findings: Aminoalkyl derivatives (e.g., Compound 1) exhibit enhanced bioavailability compared to ether-linked analogs like DMAEE . Thioamide groups in this compound may confer redox activity, a property absent in DMAEE .
Limitations :
- Evidence gaps exist regarding This compound 's exact synthesis and toxicity, necessitating further studies aligned with CHMP/CAT guidelines .
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